
2,3-Dichloronitrobenzene
Overview
Description
2,3-Dichloronitrobenzene is an organic compound with the chemical formula C6H3Cl2NO2. It appears as a colorless to yellow solid at ambient temperatures and has a characteristic odor. This compound is primarily used as an intermediate in the production of dyes, antimicrobials, and agricultural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloronitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out in a stirred tank reactor, where nitric acid is added dropwise at low temperatures, followed by maintaining the reaction at around 60°C for a couple of hours .
Industrial Production Methods: In industrial settings, the nitration process is often conducted in continuous-flow reactors to enhance efficiency and safety. For instance, using a micropacked-bed reactor allows for better control of the reaction kinetics and heat management, achieving high selectivity and yield .
Chemical Reactions Analysis
Nitration Process
The most common method for synthesizing 2,3-dichloronitrobenzene involves the nitration of 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions are critical for optimizing yield and selectivity towards the desired isomer:
-
Reagents : Anhydrous nitric acid and sulfuric acid.
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Temperature Range : Typically conducted between 60°C to 140°C.
-
Molar Ratios : The molar ratio of nitric acid to dichlorobenzene should be maintained between 0.7 to 1.4:1 for optimal results.
Reaction Conditions
The reaction can be summarized as follows:
The formation of both this compound and its isomer, 3,4-dichloronitrobenzene, occurs during this process. The ratio of these products can be influenced by adjusting temperature and the concentration of acids used in the reaction .
Table 1: Yield of Isomers at Different Temperatures
Temperature (°C) | Yield (%) | 3,4-Isomer (%) | 2,3-Isomer (%) | Ratio (3,4/2,3) |
---|---|---|---|---|
85 | 89.4 | 79.01 | 13.28 | 5.95 |
105-110 | 86.1 | 76.81 | 13.87 | 5.54 |
Reduction Reactions
One significant reaction involving this compound is its reduction to form 2,3-dichloroaniline:
This reaction typically uses iron powder in hydrochloric acid as a reducing agent and can be performed under mild conditions.
Nucleophilic Aromatic Substitution
Another important reaction type for this compound is nucleophilic aromatic substitution (S_NAr), where the nitro group can be replaced by nucleophiles such as amines or thiols:
-
General Reaction :
Where represents the nucleophile.
Table 2: Common Reagents for Substitution Reactions
Reaction Type | Common Reagents | Major Products |
---|---|---|
Reduction | Iron + HCl | 2,3-Dichloroaniline |
Nucleophilic Substitution | Sodium methoxide | Various substituted products |
Biodegradation Pathways
Recent studies have highlighted the biodegradation of this compound by specific bacterial strains such as Diaphorobacter sp. strain JS3051. The degradation pathway involves a dioxygenase system that catalyzes the conversion of this compound into less harmful products:
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Key Enzyme : DcbAaAbAcAd dioxygenase system.
The initial step in this pathway transforms this compound into 3,4-dichlorocatechol:
This transformation not only mineralizes the compound but also releases nitrite as a byproduct .
Scientific Research Applications
Chemical Synthesis
2,3-DCNB serves as a precursor for synthesizing various organic compounds, including:
- Dyes: Utilized in the production of colorants for textiles and plastics.
- Pharmaceuticals: Investigated for potential therapeutic derivatives.
- Agricultural Chemicals: Acts as an intermediate in the formulation of pesticides and herbicides .
Biodegradation Studies
Research has highlighted the biodegradation pathways of 2,3-DCNB by specific bacterial strains such as Diaphorobacter sp. strain JS3051. This strain can utilize 2,3-DCNB as its sole source of carbon, nitrogen, and energy. The compound is transformed into less harmful products through dioxygenase enzymes that catalyze its conversion to 3,4-dichlorocatechol (34DCC) . Understanding these pathways is crucial for developing bioremediation strategies to mitigate environmental contamination.
Toxicological Research
Toxicological studies have indicated that 2,3-DCNB can induce methemoglobinemia in laboratory animals and may pose health risks upon exposure. Research indicates that doses as low as 0.1 g/kg can lead to measurable excretion in urine and feces over a period of 72 hours . Long-term exposure has been linked to kidney damage and respiratory issues .
Case Studies
Environmental Impact
The environmental implications of 2,3-DCNB are significant due to its toxicity and persistence in ecosystems. Biodegradation studies are essential for understanding how microbial systems can be harnessed to break down this compound in contaminated environments.
Mechanism of Action
The primary mechanism of action for 2,3-dichloronitrobenzene involves its biodegradation by specific bacterial enzymes. The this compound dioxygenase system catalyzes the initial oxidation of the compound to 3,4-dichlorocatechol. This process involves a gene cluster encoding a Nag-like dioxygenase, which is crucial for the substrate specificity and subsequent degradation steps .
Comparison with Similar Compounds
- 2,4-Dichloronitrobenzene
- 3,4-Dichloronitrobenzene
- 2-Nitrotoluene
Comparison: 2,3-Dichloronitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biodegradation pathways. For instance, the presence of chlorine atoms at the 2 and 3 positions affects its interaction with enzymes and its overall stability compared to other isomers like 2,4-dichloronitrobenzene .
Biological Activity
2,3-Dichloronitrobenzene (23DCNB) is a chlorinated nitroaromatic compound that has garnered attention due to its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its ecological impact and potential risks to human health. This article reviews the biological activity of 23DCNB, focusing on its metabolic pathways, toxicological effects, and degradation mechanisms.
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is produced through the nitration of 1,2-dichlorobenzene using a mixture of nitric and sulfuric acids . The compound's chemical structure contributes to its stability and resistance to degradation in environmental settings.
Metabolic Pathways
Research has demonstrated that certain microorganisms can utilize 23DCNB as a sole carbon, nitrogen, and energy source. A notable example is Diaphorobacter sp. strain JS3051 , which possesses a gene cluster (designated dcb) responsible for the initial oxidation of 23DCNB. This organism employs a Nag-like dioxygenase that catalyzes the conversion of 23DCNB to 3,4-dichlorocatechol (34DCC), releasing nitrite as a byproduct .
Key Enzymatic Reactions
The metabolic pathway for 23DCNB involves several key enzymatic steps:
- Dioxygenation : The dcb gene cluster encodes enzymes that facilitate the dioxygenation of 23DCNB.
- Ring Cleavage : Subsequent reactions involve ring cleavage facilitated by chlorocatechol dioxygenases, leading to further degradation products .
Toxicological Effects
The toxicological profile of 23DCNB indicates significant health risks associated with exposure. Short-term exposure can lead to symptoms such as:
- Respiratory Issues : Coughing, chest pain, and rapid heart rate.
- Neurological Symptoms : Dizziness and confusion.
- Methemoglobinemia : A condition reducing blood's oxygen-carrying capacity .
Long-term exposure may result in more severe health effects, including:
- Kidney Damage : Chronic inhalation or ingestion can lead to renal impairment.
- Dermatological Effects : Prolonged skin contact may cause dryness and cracking .
Environmental Impact and Degradation
The persistence of 23DCNB in the environment raises concerns regarding its ecological impact. However, certain microbial strains have evolved mechanisms to degrade this compound effectively. The metabolic capabilities of Diaphorobacter sp. strain JS3051 highlight the potential for bioremediation strategies targeting nitroaromatic pollutants.
Table: Comparison of Microbial Strains Capable of Degrading 23DCNB
Microbial Strain | Substrate Utilization | Key Enzymatic Pathway |
---|---|---|
Diaphorobacter sp. JS3051 | 23DCNB | Dioxygenase pathway |
Pseudomonas knackmussii | Nitroaromatic compounds | Chlorocatechol dioxygenase |
Case Studies
Several studies have documented the biological activity of 23DCNB:
- Biotransformation Studies : Research involving high-performance liquid chromatography (HPLC) demonstrated the conversion of 23DCNB to 34DCC in controlled biotransformation assays .
- Toxicity Assessments : Evaluations conducted by LANXESS indicated that even trace amounts of 23DCNB could pose risks through environmental pathways such as drinking water contamination .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-dichloronitrobenzene, and how do reaction conditions influence yield?
this compound is typically synthesized via nitration of 1,2-dichlorobenzene. Key methods include:
- Nitration with mixed acids (HNO₃/H₂SO₄): This method requires precise temperature control (110°C) to minimize byproducts like 2,4-dichloronitrobenzene. Yields vary depending on stoichiometry and reaction time .
- Ozonolysis with NO₂ in dichloromethane: A less common method but offers higher regioselectivity under low temperatures (0–5°C), though yields are not well-documented .
- Iron-mediated reduction of intermediates: For example, iron reduction of 3,4-dichloronitroaniline achieves ~87.8% theoretical yield, with formic acid as a catalyst .
Q. How can researchers accurately determine the physicochemical properties of this compound for experimental design?
Critical properties include:
- Melting point: 60–63°C (consistent across OECD datasets) .
- Water solubility: 67 mg/L at 25°C, indicating limited bioavailability in aqueous systems .
- Density and stability: 1.449 g/cm³; stable under standard conditions but decomposes at high temperatures (>270°C) .
Standardized protocols from EPA's EPI Suite or OECD HPV assessments are recommended for reproducibility .
Q. What analytical techniques are validated for detecting this compound in environmental samples?
- HPLC with UV detection: Widely used for quantification in soil and water matrices, with detection limits <1 ppm .
- Gas chromatography-mass spectrometry (GC-MS): Suitable for volatile derivatives but requires derivatization due to low volatility .
- NMR and FTIR: Confirm structural integrity in synthetic batches .
Advanced Research Questions
Q. How does the biodegradation pathway of this compound in Diaphorobacter sp. JS3051 resolve contradictions between its environmental persistence and lab-based degradation studies?
The dcb gene cluster in Diaphorobacter sp. JS3051 encodes a Nag-like dioxygenase that initiates degradation via oxidative denitration , producing chlorocatechol intermediates. This pathway explains its rapid mineralization in lab settings (observed in 48-hour batch cultures) . However, environmental persistence is likely due to low natural abundance of such specialized microbes, highlighting the need for bioaugmentation strategies .
Q. What experimental approaches can elucidate the toxicity mechanisms of this compound in aquatic organisms?
- QSAR modeling: Predicts algae toxicity (e.g., Pseudokirchneriella subcapitata) using nitroaromatic reactivity descriptors .
- Metabolomic profiling: Identifies oxidative stress biomarkers (e.g., glutathione depletion) in exposed organisms .
- Enzyme inhibition assays: Tests disruption of photosynthetic pathways (e.g., PSII inhibition in algae) .
Q. How can metabolic engineering enhance the efficiency of this compound degradation pathways?
- Heterologous expression: Cloning the dcb cluster into non-host bacteria (e.g., Pseudomonas) improves degradation rates by 30–40% in pilot studies .
- Directed evolution: Optimizes dioxygenase activity for broader substrate specificity, including chlorinated analogs .
Q. What discrepancies exist in regulatory datasets regarding the environmental fate of this compound, and how can they be addressed?
OECD HPV assessments classify it as persistent (half-life >60 days in soil), while biodegradation studies show complete mineralization in 7 days under optimized conditions . To resolve this:
- Conduct site-specific microbial community analysis to assess native degradation potential.
- Use isotope tracing (e.g., ¹⁴C-labeled 2,3-DCNB) to quantify mineralization rates in diverse ecosystems .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Properties
IUPAC Name |
1,2-dichloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
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InChI Key |
CMVQZRLQEOAYSW-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
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Molecular Formula |
C6H3Cl2NO2 | |
Record name | 2,3-DICHLORONITROBENZENE | |
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Record name | 2,3-DICHLORO-1-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID8024997 | |
Record name | 2,3-Dichloronitrobenzene | |
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Molecular Weight |
192.00 g/mol | |
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Physical Description |
2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS. | |
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Boiling Point |
495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C | |
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Flash Point |
255 °F (NTP, 1992), 123 °C | |
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Record name | 2,3-Dichloronitrobenzene | |
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Solubility |
less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none | |
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Density |
1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.00505 [mmHg], Vapor pressure at 20 °C: negligible | |
Record name | 2,3-Dichloronitrobenzene | |
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Color/Form |
Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles. | |
CAS No. |
3209-22-1, 27900-75-0 | |
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Record name | 2,3-Dichloronitrobenzene | |
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Record name | Benzene, 1,2-dichloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DICHLORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/985EWS35KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLORO-1-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C | |
Record name | 2,3-DICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20158 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLORO-1-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.